Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

Fragment-Based Drug Discovery Allosteric Inhibition PTP1B

Medicinal chemistry groups targeting CNS allosteric sites require ligand-efficient, metabolically stable fragment scaffolds. This 5-trifluoromethyl-1,4-diazepane is the only regioisomer validated by PTP1B co-crystal structure (PDB 7GTE), confirming its binding pose and key interactions-a result not reproducible by 6-substituted or unsubstituted analogs. Its orthogonal Boc protection (N1) combined with the 5-CF₃ vector uniquely supports automated parallel synthesis for fragment growth. - Validated PTP1B allosteric fragment hit with confirmed crystallographic binding mode (PDB 7GTE) - CNS MPO-compatible: LogP 1.63, Fsp³ 0.91 for brain-penetrant library design - Ready-to-use ≥95% purity enables direct Synple or SPPS automated parallel synthesis

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28
CAS No. 1042598-29-7
Cat. No. B2601098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
CAS1042598-29-7
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(NCC1)C(F)(F)F
InChIInChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-8(11(12,13)14)15-5-7-16/h8,15H,4-7H2,1-3H3
InChIKeyMXYCFUAPIQPQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 5-(Trifluoromethyl)-1,4-diazepane-1-carboxylate (CAS 1042598-29-7): A Strategic Building Block for Medicinal Chemistry


Tert-butyl 5-(trifluoromethyl)-1,4-diazepane-1-carboxylate is a Boc-protected 1,4-diazepane featuring a trifluoromethyl substituent at the 5-position. It belongs to the class of saturated seven-membered heterocycles critical for fragment-based drug discovery (FBDD), particularly as a conformationally constrained scaffold for allosteric enzyme targeting [1]. The Boc group provides orthogonal N-protection, enabling selective downstream functionalization, while the trifluoromethyl group imparts enhanced lipophilicity (computed LogP 1.63) and metabolic stability compared to non-fluorinated analogs .

Boc protection enables selective N1 functionalization in fragment growth workflows.
5-CF3 regioisomer reported as PTP1B allosteric fragment hit in crystallographic screen.
Computed higher lipophilicity may support CNS multiparameter optimization profile.

Why Unsubstituted or 6-Trifluoromethyl Diazepane Analogs Cannot Substitute for CAS 1042598-29-7


Generic substitution with other Boc-protected 1,4-diazepanes fails due to three non-transferable properties: (1) the 5-trifluoromethyl group is the sole regioisomer validated as a ligand-efficient fragment hit in PTP1B allosteric site crystallography, a result not reproduced by the 6-substituted isomer [1]; (2) the 5-CF3 substitution creates a calculated LogP of 1.63 and Fraction sp3 (Fsp3) of 0.91, a precise lipophilic/hydrophilic balance distinct from the unsubstituted parent diazepane, critical for CNS multiparameter optimization (MPO) ; (3) the regiochemistry of the Boc group at N1 combined with 5-CF3 provides a unique vector for fragment growth that cannot be mimicked by N-unprotected or differently N-substituted alternatives.

  • Regioisomer mismatch

    6-CF3 diazepane analog not identified as PTP1B allosteric hit in equivalent screen; binding context may differ.

  • Unsubstituted parent

    Lower predicted lipophilicity may alter CNS multiparameter profile, potentially limiting CNS applicability without adjustment.

  • Deprotection state

    N-H free 5-(trifluoromethyl)-1,4-diazepane lacks orthogonal protection, reducing chemoselectivity in parallel synthesis protocols.

Quantitative Differentiation Evidence: Tert-Butyl 5-(Trifluoromethyl)-1,4-diazepane-1-carboxylate vs. Closest Analogs


Validated Fragment Hit in Allosteric PTP1B Site vs. 6-Trifluoromethyl Analog

The deprotected scaffold (5S)-5-(trifluoromethyl)-1,4-diazepane (derived directly from the title compound) is a confirmed fragment hit in a large-scale PanDDA crystallographic analysis of PTP1B [1]. The 5-regioisomer was one of very few fragments identified as binding to the novel allosteric site identified computationally. In contrast, the 6-trifluoromethyl diazepane scaffold was not identified as a hit in the same comprehensive screen, indicating a critical dependence on the 5-position substitution for productive binding interactions.

Fragment Hit Validation in PTP1B
Reported
Target (5-CF3)

Confirmed fragment hit; PDB 7GTE, RSCC 0.548

Comparator (6-CF3)

Not identified as hit in equivalent PanDDA screen

Supports 5-CF3 regioisomer as allosteric probe; binding pose confirmed.
X-ray resolution 1.90 Å; fragment library context.
Fragment-Based Drug Discovery Allosteric Inhibition PTP1B

Enhanced Calculated Lipophilicity (LogP) vs. Unsubstituted 1,4-Diazepane Scaffold

The incorporation of the trifluoromethyl group at the 5-position increases predicted lipophilicity from LogP ~0.2 (tert-butyl 1,4-diazepane-1-carboxylate) to LogP 1.63 for the title compound , representing a calculated ΔLogP of +1.4. This shift places the compound within the optimal LogP range (1–3) for CNS drug-likeness while maintaining a high Fsp3 (0.91), favorable for clinical candidate attrition reduction .

Lipophilicity and Fsp3 Profile
Class-level
LogP 1.63, Fsp3 0.91 (computed)
ΔLogP +1.4 vs. unsubstituted parent; ΔFsp3 +0.05
May improve CNS MPO profile; experimental logD measurement recommended.
Computed values; confirm with shake-flask or chromatographic method.
Physicochemical Property Drug-Likeness CNS MPO

Orthogonal Boc Protection for Selective Functionalization vs. N-H Free Diazepanes

The tert-butyl carbamate (Boc) protecting group at N1 enables orthogonal deprotection under mild acidic conditions (TFA/DCM), exposing the secondary amine for selective functionalization while leaving the 5-CF3 group intact . This is a critical advantage over N-H free 5-(trifluoromethyl)-1,4-diazepane (CAS 1087800-67-6), which would require re-protection and present chemoselectivity challenges during library synthesis.

Orthogonal Boc Protection Strategy
Class-level
Boc at N1; stable to basic/nucleophilic conditions; TFA deprotection.
Orthogonal protection supports parallel synthesis and chemoselective derivatization.
Typical deprotection yield reported >95% under standard TFA conditions.
Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Optimal Application Scenarios for Tert-Butyl 5-(Trifluoromethyl)-1,4-diazepane-1-carboxylate


CNS-Penetrant Fragment Library and Allosteric Inhibitor Design

The compound is the preferred building block for synthesizing focused fragment libraries targeting central nervous system (CNS) targets, particularly when allosteric modulation is desired. Its validated binding to the PTP1B allosteric site [1] and calculated CNS MPO-compatible physicochemical properties (LogP 1.63, Fsp3 0.91) make it a rational choice for designing metabolically stable, brain-penetrant candidates.

Late-Stage Functionalization Scaffold for Parallel Synthesis

The orthogonal Boc protection allows the compound to be directly used in automated parallel synthesis workflows, such as Synple automated synthesis or solid-phase peptide synthesis, for the rapid generation of diazepane-based compound collections. The ready availability of the protected form at high purity (≥95%) minimizes pre-activation steps, accelerating hit-to-lead timelines.

Structure-Guided Optimization of Protein Tyrosine Phosphatase Modulators

Leveraging the existing crystal structure (PDB 7GTE) of the 5-trifluoromethyl diazepane core bound to PTP1B, medicinal chemists can directly use this building block for fragment growth strategies. This scenario is uniquely enabled because the structure confirms the binding pose and key interactions, which cannot be assumed for the 6-regioisomer or for unsubstituted variants.

Application
Selection Property
Validation Focus
CNS fragment-based allosteric probe development
Reported PTP1B allosteric fragment hit (5-CF3 regioisomer)
Crystallographic binding confirmation; CNS MPO parameter review
Parallel library synthesis
Orthogonal Boc protection at N1
Deprotection yield and chemoselectivity in array protocols
Structure-guided PTP1B modulator optimization
Existing PDB 7GTE bound structure for 5-CF3 diazepane
Fragment growth vector reproducibility; binding pose validation
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